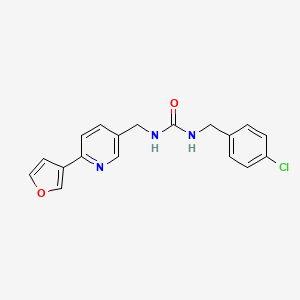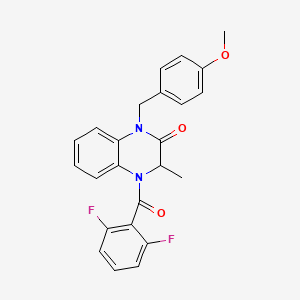
1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as GSK-3 inhibitor due to its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3).
Applications De Recherche Scientifique
Conformational Isomerism and Complexation :
- Substituents on pyrid-2-yl ureas like the mentioned compound affect their conformational isomerism and ability to complex with other molecules. Research has shown that certain electron-withdrawing substituents can facilitate intermolecular complexation with large binding constants (Chien et al., 2004).
Synthesis of Novel Derivatives :
- Novel derivatives of compounds involving furan and pyridine units, similar to the chemical , have been synthesized. These derivatives have shown potential in various applications, such as forming hydrazo derivatives and pyrimido naphthyridine derivatives (Abdelrazek et al., 2010).
Unfolding and Complex Formation :
- Heterocyclic ureas, closely related to the specified compound, have been studied for their ability to unfold and form multiply hydrogen-bonded complexes. These compounds equilibrate between folded structures and extended, sheet-like structures under certain conditions (Corbin et al., 2001).
Metallo-Supramolecular Assemblies :
- Pyridine-substituted urea ligands, akin to the compound , have been used to self-assemble into metallo-supramolecular macrocycles. These structures are significant in the field of coordination chemistry and have potential applications in material science (Troff et al., 2012).
Electronic and Optical Properties :
- A study on a chalcone derivative containing a 4-chlorophenyl and pyridin-3-yl group demonstrated significant electrooptic properties. The research suggests potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Ion-Pair Binding :
- Mixed N,S-donor 2-ureidopyridine ligands, which are structurally related to the compound , have been synthesized and shown to bind ion-pairs through simultaneous coordination and hydrogen bonding interactions (Qureshi et al., 2009).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-4-1-13(2-5-16)9-21-18(23)22-11-14-3-6-17(20-10-14)15-7-8-24-12-15/h1-8,10,12H,9,11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIJBBAYWILHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)


![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)


![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)
![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)
![6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2590096.png)
![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)